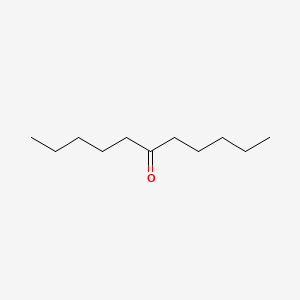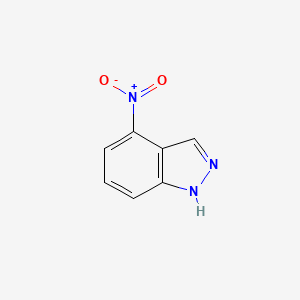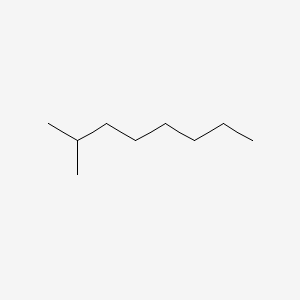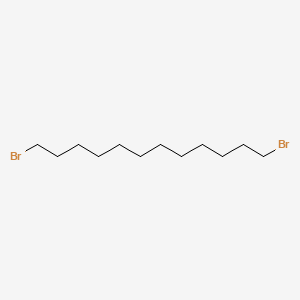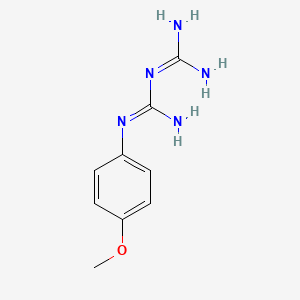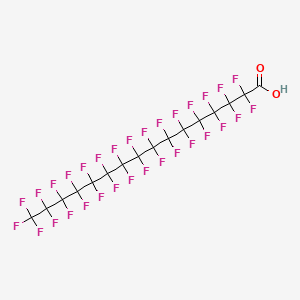
Perfluorohexadecanoic acid
Übersicht
Beschreibung
Perfluorohexadecanoic acid is a useful research compound. Its molecular formula is C16HF31O2 and its molecular weight is 814.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental and Dietary Exposure
Food Consumption and PFAS Levels : A study investigated the levels of various perfluoroalkyl substances (PFASs), including PFHxDA, in commonly consumed foodstuffs in Catalonia, Spain. It was found that PFHxDA was not detected in any sample, suggesting limited dietary exposure from these food sources in the region (Domingo et al., 2012).
Analytical Techniques for PFAS Detection : Another study developed a method for determining PFASs like PFHxDA in human blood, highlighting the significance of accurate detection methods for understanding exposure and potential health impacts (Kärrman et al., 2005).
Environmental Concentrations and Profiles
- PFAS Levels in River Systems : Research on the presence of PFASs in river water samples from China, including PFHxDA, showed that it was below the limits of quantification, indicating lower environmental concentrations in these river systems (So et al., 2007).
Industrial and Consumer Applications
- Use in Proton-Exchange Membrane Fuel Cells : PFHxDA is involved in the development of perfluorosulfonic acid membranes by Dow Chemical, illustrating its application in fuel cell technology (Eisman, 1990).
Wirkmechanismus
- Similar to T3, PFHxDA exposure upregulates certain TH-responsive genes and downregulates others in amphibians .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Safety and Hazards
Zukünftige Richtungen
Perfluorohexadecanoic acid is a part of PFASs, which have been used in a wide variety of industrial and commercial applications . Due to their persistence and potential toxicity, there is a need for an efficient monitoring strategy for the quantitative determination of known substances as well as the elucidation and discovery of new compounds . This is crucial for PFAS management and risk assessment in the environment and merits the attention of regulators .
Biochemische Analyse
Biochemical Properties
Perfluorohexadecanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the peroxisome proliferator-activated receptor alpha (PPARα). This receptor is involved in the regulation of lipid metabolism and is activated by this compound, leading to changes in the expression of genes involved in fatty acid oxidation and lipid homeostasis . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP2B10 and CYP4A14, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions highlight the compound’s potential to influence metabolic pathways and cellular processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In hepatocytes, the compound has been shown to induce peroxisome proliferation and increase the expression of enzymes involved in fatty acid β-oxidation . This leads to enhanced lipid metabolism and energy production. Furthermore, this compound has been reported to influence cell signaling pathways, including the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses . The compound also affects gene expression by modulating the activity of transcription factors such as PPARα and NF-κB, leading to changes in the expression of genes involved in lipid metabolism, inflammation, and cellular stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules and its ability to modulate enzyme activity and gene expression. This compound binds to PPARα, leading to the activation of this receptor and subsequent changes in the expression of target genes involved in lipid metabolism . Additionally, the compound interacts with cytochrome P450 enzymes, resulting in the modulation of their activity and the metabolism of various substrates . This compound also influences gene expression by activating the NF-κB pathway, which regulates the expression of genes involved in inflammation and immune responses . These molecular interactions and mechanisms highlight the compound’s potential to impact cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits high stability and resistance to degradation, leading to its persistence in biological systems . Long-term exposure to this compound has been associated with sustained activation of PPARα and increased expression of enzymes involved in fatty acid β-oxidation . Additionally, prolonged exposure to the compound has been reported to induce oxidative stress and lipid peroxidation in cells, leading to cellular damage and dysfunction . These temporal effects highlight the potential long-term impact of this compound on cellular function and health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to activate PPARα and enhance lipid metabolism without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity, oxidative stress, and inflammation . Studies in animal models have reported threshold effects, where the compound’s impact on cellular processes and health becomes more pronounced at higher concentrations . These findings underscore the importance of understanding the dosage-dependent effects of this compound to assess its safety and potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound activates PPARα, leading to the upregulation of genes involved in fatty acid β-oxidation and lipid metabolism . Additionally, this compound interacts with cytochrome P450 enzymes, influencing the metabolism of endogenous and exogenous compounds . These interactions can affect metabolic flux and alter the levels of metabolites in cells. The compound’s involvement in these metabolic pathways highlights its potential to impact cellular energy production and lipid homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can bind to transport proteins, such as albumin, which facilitate its distribution in the bloodstream . Additionally, this compound can interact with cell membrane transporters, allowing its uptake into cells . Once inside the cells, the compound can accumulate in specific organelles, such as peroxisomes and mitochondria, where it exerts its effects on lipid metabolism and energy production . These transport and distribution mechanisms highlight the compound’s ability to reach and impact various cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in peroxisomes and mitochondria, where it interacts with enzymes involved in fatty acid β-oxidation and energy production . Additionally, this compound can be found in the endoplasmic reticulum, where it influences lipid synthesis and metabolism . The compound’s localization in these organelles is facilitated by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential impact on cellular function.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16HF31O2/c17-2(18,1(48)49)3(19,20)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)47/h(H,48,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMBMWRMTMHMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15F31COOH, C16HF31O2 | |
| Record name | Perfluoro-n-hexadecanoic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1070800 | |
| Record name | Perfluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1070800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67905-19-5 | |
| Record name | Perfluorohexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67905-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoropalmitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1070800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoropalmitic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary protein target of Perfluorohexadecanoic acid (PFHxDA) in humans, and how does this interaction affect the protein's structure?
A1: Research indicates that this compound strongly binds to human serum albumin (HSA), a protein responsible for transporting various molecules in the blood [, ]. This interaction primarily occurs at Site I of HSA and leads to structural changes in the protein, as demonstrated by circular dichroism spectroscopy, molecular docking, and dynamic simulations [, ].
Q2: What types of intermolecular forces drive the binding between this compound and human serum albumin?
A2: Thermodynamic studies suggest that the interaction between PFHxDA and HSA is primarily driven by hydrophobic forces [, ]. This is consistent with the chemical structure of PFHxDA, which features a long hydrophobic perfluorinated carbon chain.
Q3: How does the presence of this compound affect the fluorescence properties of human serum albumin?
A3: PFHxDA effectively quenches the intrinsic fluorescence of HSA. This quenching phenomenon is attributed to static quenching and non-radiative energy transfer mechanisms, suggesting a direct interaction between PFHxDA and the protein [, ].
Q4: Can this compound impact the barrier function of endothelial cells?
A4: Yes, research suggests that PFHxDA can increase the paracellular permeability of endothelial cells. This effect is believed to be mediated through the activation of the plasma kallikrein-kinin system [].
Q5: Has this compound been detected in environmental samples, and if so, at what levels?
A7: Pilot studies have detected trace amounts of PFHxDA, along with other perfluorinated compounds, in bottled mineral water and tap water samples [, ]. While the detected concentrations were generally low, further monitoring and assessment of potential human exposure pathways are warranted.
Q6: Have any relative potency factors (RPFs) been determined for this compound concerning liver effects?
A8: Yes, a study utilizing a database of rat liver endpoints derived RPFs for 16 PFAS, including PFHxDA, relative to Perfluorooctanoic acid (PFOA) []. This information aids in assessing the cumulative risk of PFAS mixtures by considering their relative potencies compared to a reference compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


